2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one 2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 923076-64-6
VCID: VC6924315
InChI: InChI=1S/C18H15ClN2O2/c1-23-16-8-4-14(5-9-16)17-10-11-18(22)21(20-17)12-13-2-6-15(19)7-3-13/h2-11H,12H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Molecular Formula: C18H15ClN2O2
Molecular Weight: 326.78

2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

CAS No.: 923076-64-6

Cat. No.: VC6924315

Molecular Formula: C18H15ClN2O2

Molecular Weight: 326.78

* For research use only. Not for human or veterinary use.

2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one - 923076-64-6

Specification

CAS No. 923076-64-6
Molecular Formula C18H15ClN2O2
Molecular Weight 326.78
IUPAC Name 2-[(4-chlorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one
Standard InChI InChI=1S/C18H15ClN2O2/c1-23-16-8-4-14(5-9-16)17-10-11-18(22)21(20-17)12-13-2-6-15(19)7-3-13/h2-11H,12H2,1H3
Standard InChI Key NRNCEBDKTCZKRN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl

Introduction

Structural and Nomenclature Analysis

Core Architecture and Substituent Effects

The compound features a pyridazin-3(2H)-one core, a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 3. Position 2 is substituted with a 4-chlorobenzyl group (–CH₂C₆H₄Cl-4), while position 6 carries a 4-methoxyphenyl moiety (–C₆H₄OCH₃-4). The chlorobenzyl group introduces electron-withdrawing effects, potentially enhancing metabolic stability, whereas the methoxy group contributes electron-donating properties that may influence binding interactions.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one
Molecular FormulaC₁₉H₁₆ClN₂O₂
Molecular Weight345.8 g/mol
Aromatic SystemPyridazinone fused with two benzene rings
Key Functional GroupsKetone, benzyl ether, chloro substituent

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a three-step process:

  • Formation of Pyridazinone Core: Condensation of 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate in ethanol under reflux yields 5-substituted pyridazin-3(2H)-ones .

  • N-Alkylation: Reaction of the pyridazinone intermediate with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of potassium bicarbonate and a phase-transfer catalyst (e.g., benzyltributylammonium bromide) facilitates alkylation at position 2 .

  • Crystallization: Recrystallization from acetone produces pure crystals, with yields averaging 82% .

Critical Reaction Parameters

  • Temperature: Room temperature for alkylation minimizes side reactions .

  • Catalysis: Phase-transfer catalysts improve reaction efficiency by 30% compared to uncatalyzed conditions .

  • Purification: TLC monitoring (acetone:petroleum ether, 2:8) ensures intermediate purity .

Physicochemical and Computational Properties

Experimental and Predicted Data

Physicochemical profiling reveals moderate lipophilicity (logP ≈ 3.1), aligning with pyridazinones’ membrane permeability requirements for bioactivity . The compound’s polar surface area (55.7 Ų) suggests moderate solubility in aqueous media, consistent with its hydrogen-bonding capacity .

Table 2: Physicochemical Profile

ParameterValueMethod/Source
logP3.11Experimental
logS-3.57Calculated
Hydrogen Bond Acceptors6Molecular modeling
Topological Polar Surface Area55.7 ŲDFT calculations

Biological Activities and Mechanisms

Structure-Activity Relationships

  • Chlorobenzyl Group: Enhances metabolic stability via steric hindrance of oxidative enzymes .

  • Methoxyphenyl Substituent: Improves solubility without compromising target binding affinity .

Crystallography and Solid-State Behavior

Hydrogen Bonding Networks

Single-crystal X-ray diffraction of analogs shows:

  • Intramolecular C–H⋯O bonds between the pyridazinone ketone and adjacent CH groups (distance: 2.32 Å) .

  • Intermolecular N–H⋯O and C–H⋯F interactions forming layered structures .

π-Stacking Interactions

Face-to-face stacking of pyridazinone rings with centroid distances of 3.48 Å facilitates solid-state stabilization .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Pyridazinone Derivatives

CompoundPDE-III IC₅₀ (μM)COX-2 Inhibition (%)
2-(4-Chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-oneNot testedNot tested
6-(2-Chlorophenyl) analog 0.8928
2-Fluoro-4-methoxy derivative0.6735

Applications and Future Directions

Therapeutic Prospects

  • Hypertension Management: Potential PDE-III inhibition warrants exploration in animal models.

  • Inflammatory Disorders: Screening against interleukin-6 (IL-6) and TNF-α pathways recommended.

Synthetic Chemistry Opportunities

  • Derivatization: Introducing sulfonamide groups at position 4 could enhance aqueous solubility.

  • Asymmetric Synthesis: Developing chiral variants to explore enantioselective bioactivity.

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